molecular formula C26H42N2O6 B605151 Aclimostat CAS No. 2082752-83-6

Aclimostat

Cat. No. B605151
CAS RN: 2082752-83-6
M. Wt: 478.63
InChI Key: QJWJPMLDQYEPPW-AUKZVGPFSA-N
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Description

Aclimostat, also known as ZGN-1061, is a small molecule drug . It targets METAP2 (Methionine aminopeptidase 2) and is primarily used as a METAP2 inhibitor . The therapeutic areas of this compound include Endocrinology and Metabolic Disease, and Digestive System Disorders . It is currently under investigation for the treatment of conditions such as Type 2 Diabetes Mellitus, Nonalcoholic Steatohepatitis, and Obesity .


Molecular Structure Analysis

The molecular formula of this compound is C26H42N2O6 . Its InChIKey is QJWJPMLDQYEPPW-AUKZVGPFSA-N . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 478.62 . It is soluble in DMSO up to 230 mg/mL (ultrasonic) . The compound should be stored at 4°C, sealed .

Scientific Research Applications

  • Heat acclimation enhances thermotolerance and endurance, leading to more efficient cellular performance. It also develops cross-tolerance against novel stressors, involving the autonomic nervous system and cytoprotective networks (Horowitz, 2007).

  • Classroom temperature reduction in tropical climates improves thermal comfort and performance in school pupils, confirming that acclimatization can increase optimal temperature for learning (Porras-Salazar et al., 2018).

  • The concept of "heat acclimation memory" suggests that the kinetics of the transcriptome during deacclimation periods enable rapid reacclimation and cytoprotection, involving epigenetic mechanisms (Tetievsky et al., 2014).

  • Heat acclimation-mediated cross-tolerance in the heart involves physiological changes and temperature-adaptive shifts in gene expression, offering cytoprotection against various stressors (Horowitz & Assadi, 2010).

  • Proteomic profiling of heat acclimation in cerebrospinal fluid of rabbits identified critical signaling pathways involved in acclimation, indicating the potential for stress-specific biomarkers (Wang et al., 2016).

Mechanism of Action

Aclimostat works by inhibiting the METAP2 enzyme . METAP2 inhibitors have been shown to have potential therapeutic effects in conditions like Type 2 Diabetes Mellitus, Nonalcoholic Steatohepatitis, and Obesity .

Safety and Hazards

Aclimostat is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving to fresh air if inhaled, rinsing skin with water if in contact, flushing eyes with water if in contact, and seeking medical attention if ingested . It’s always important to handle research chemicals with appropriate safety measures.

Future Directions

Aclimostat is currently in the clinical trial phase . It has been investigated in a study to assess its effects and safety in overweight and obese participants with Type 2 Diabetes . The future directions of this compound will depend on the outcomes of these ongoing trials and subsequent regulatory approvals.

properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWJPMLDQYEPPW-AUKZVGPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2082752-83-6
Record name Aclimostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082752836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclimostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACLIMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X150A3JK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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